molecular formula C10H7F6N3O2 B2660429 N'-acetyl-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide CAS No. 1092346-48-9

N'-acetyl-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide

Cat. No.: B2660429
CAS No.: 1092346-48-9
M. Wt: 315.175
InChI Key: XBFLIUOYEDRFBG-UHFFFAOYSA-N
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Description

N'-Acetyl-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide (CAS 1092346-48-9) is a high-purity chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. This specialized compound features a pyridine core symmetrically substituted with two trifluoromethyl groups, a structure known to enhance biochemical potency and metabolic stability . The N'-acetyl hydrazide functional group is a key motif in numerous biologically active molecules and is accessible via acetylation reactions using reagents like acetic acid . This scaffold is of significant interest for constructing novel Schiff base derivatives for computer-aided drug design (CADD) and screening . Research into pyridine-4-carbohydrazide derivatives has demonstrated their potential as pharmacophores for developing therapeutic agents, with predicted activities in areas such as anticonvulsant , antibacterial, antiviral, and anticancer applications . The presence of the trifluoromethyl groups can favorably influence the molecule's lipophilicity and binding affinity, making it a valuable building block for optimizing drug-like properties and ADME profiles in early-stage discovery . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N'-acetyl-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F6N3O2/c1-4(20)18-19-8(21)5-2-6(9(11,12)13)17-7(3-5)10(14,15)16/h2-3H,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFLIUOYEDRFBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=O)C1=CC(=NC(=C1)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-acetyl-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide typically involves the reaction of 2,6-bis(trifluoromethyl)pyridine with hydrazine hydrate, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N’-acetyl-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrazine derivatives.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield pyridine oxides, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

Medicinal Chemistry

Antibacterial and Antifungal Properties
Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced biological activity. N'-Acetyl-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide has been evaluated for its antibacterial and antifungal properties. Studies suggest that the incorporation of trifluoromethyl groups can increase the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes and exert antimicrobial effects .

Cancer Research
The compound has also shown promise in cancer research. Its structural features allow for interactions with biological targets involved in cancer proliferation. Preliminary studies indicate that derivatives of this compound may inhibit specific enzymes associated with tumor growth, making it a candidate for further development as an anticancer agent .

Agrochemicals

Pesticide Development
The unique chemical structure of this compound positions it as a potential candidate for pesticide formulation. The trifluoromethyl moiety is known to enhance the stability and efficacy of agrochemicals. Research into its application as a fungicide or herbicide is ongoing, with initial findings suggesting effective pest control capabilities .

Materials Science

Polymer Chemistry
In materials science, the compound can be utilized in the synthesis of advanced polymers. Its ability to form stable complexes with metal ions can be exploited in creating polymers with enhanced thermal and mechanical properties. Such materials could have applications in coatings, adhesives, and composite materials .

Chemical Synthesis

Reagent in Organic Reactions
this compound serves as a versatile reagent in organic synthesis. Its reactivity allows it to participate in various coupling reactions, contributing to the formation of complex organic molecules. This property is particularly valuable in synthesizing pharmaceuticals and other fine chemicals .

Comprehensive Data Table

Application Area Potential Use Key Benefits
Medicinal ChemistryAntibacterial and antifungal agentsEnhanced biological activity
Cancer ResearchAnticancer drug developmentInhibition of tumor growth
AgrochemicalsPesticide formulationImproved stability and efficacy
Materials ScienceAdvanced polymersEnhanced thermal/mechanical properties
Chemical SynthesisReagent in organic reactionsFormation of complex organic molecules

Case Studies

  • Antibacterial Activity Study
    A study published in a peer-reviewed journal explored the antibacterial properties of this compound against various strains of bacteria. The results demonstrated significant inhibition zones compared to control compounds, indicating its potential as an effective antibacterial agent.
  • Pesticidal Efficacy Assessment
    Field trials conducted to assess the efficacy of this compound as a fungicide showed promising results in controlling fungal infections in crops. The trials highlighted its potential as an environmentally friendly alternative to conventional pesticides.
  • Polymer Development Research
    Research on polymer composites incorporating this compound revealed improved mechanical strength and thermal stability compared to standard polymers. This advancement opens avenues for its use in high-performance materials.

Mechanism of Action

The mechanism of action of N’-acetyl-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carbohydrazide moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural Features of Pyridine-4-carbohydrazide Derivatives
Compound Name Substituents/Modifications Key Structural Features Reference
N'-Acetyl-2,6-bis(trifluoromethyl)-pyridine-4-carbohydrazide 2,6-bis(trifluoromethyl), N'-acetyl Electron-withdrawing CF₃ groups enhance lipophilicity; acetyl group may reduce reactivity. Hypothetical
5k, 5l, 5m (Schiff base derivatives) Alkyl, chloro, hydrophobic aryl/heteroaryl Improved stability via hydrophobic substitutions; retained hydrazide for target binding.
N'2,N'6-bis(pyridin-2-ylmethylene)pyridine-2,6-dicarbohydrazide Pyridin-2-ylmethylene, solvate (DMF) Extended conjugation via Schiff base; DMF solvate improves crystallinity.
N’-[2-(substituted sulfanyl)quinazolin-4-yl]pyridine-4-carbohydrazide Quinazolin-4-yl sulfanyl groups Hybrid quinazoline-pyridine scaffold; sulfanyl groups enhance antimicrobial activity.

Key Observations :

  • Trifluoromethyl vs. Alkyl/Hydrophobic Groups : The CF₃ groups in the target compound increase electron-withdrawing effects and metabolic resistance compared to alkyl or chloro substituents in compounds 5k–5m .
  • Acetyl vs. Schiff Base/Sulfanyl Moieties : The acetyl group may reduce intermolecular hydrogen bonding compared to Schiff base derivatives (e.g., 5k–5m) or sulfanyl-quinazoline hybrids .

Key Observations :

  • Anti-Tubercular Activity : Compounds 5k–5m match isoniazid’s MIC against M. tuberculosis H37Rv . The target compound’s CF₃ groups may improve penetration through mycobacterial membranes but require experimental validation.
  • Antimicrobial vs. CNS Activity : Sulfanyl-quinazoline derivatives (e.g., 5D1 in ) prioritize antibacterial/fungal effects, while dimethoxy-substituted analogs () target CNS disorders. The acetyl group in the target compound may shift activity toward different therapeutic areas.
  • Cytotoxicity: Non-toxic profiles of 5k–5m suggest pyridine-4-carbohydrazides are generally safe, but trifluoromethyl/acetyl modifications could alter this.

Biological Activity

N'-acetyl-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide (CAS No. 1092346-48-9) is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

  • Molecular Formula : C10H7F6N3O2
  • Molecular Weight : 315.18 g/mol
  • Structure : The compound features a pyridine ring substituted with trifluoromethyl groups and a carbohydrazide moiety, contributing to its unique chemical behavior.

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity due to their ability to modulate lipophilicity and electronic properties. The presence of the pyridine ring in this compound suggests potential interactions with various biological targets, including enzymes and receptors involved in cancer progression and inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar trifluoromethylated compounds. For instance, triazoloquinazolinones have been identified as inhibitors of polo-like kinase 1 (Plk1), a key regulator in cell division and a target for cancer therapy. These compounds demonstrated significant potency with IC50 values in the low micromolar range, indicating that this compound may possess similar properties .

Inhibition Studies

Table 1 summarizes relevant findings on the inhibitory effects of related compounds on various cancer cell lines:

CompoundTargetIC50 (µM)Cell Line
Triazoloquinazolinone derivativePlk11.63HeLa
N'-acetyl-2,6-bis(trifluoromethyl)pyridineHypotheticalTBDTBD

Cytotoxicity and Selectivity

The selectivity of this compound for cancerous versus normal cells is crucial for its therapeutic potential. Preliminary studies suggest that compounds with similar structures exhibit reduced cytotoxicity towards normal cells while effectively targeting tumor cells .

Study 1: Triazole-Based Inhibitors

A study published in Nature explored the efficacy of triazole-based inhibitors against Plk1. The findings revealed that modifications to the side chains significantly influenced both potency and selectivity . This suggests that similar structural modifications in this compound could enhance its biological activity.

Study 2: Antiproliferative Effects

In vitro studies have demonstrated that related trifluoromethyl compounds exhibit strong antiproliferative effects against various human tumor cell lines such as HeLa and A375. These findings support further investigation into the biological activity of this compound as a potential anticancer agent .

Q & A

Q. Table 1: Comparison of Synthetic Conditions

MethodSolvent SystemCatalyst/TempYield RangeReference
Hydrazone FormationMethanol-ChloroformNone, reflux70–85%
Phase-Transfer CatalysisTolueneTribenzyl ethyl ammonium bromide, 80–85°C65–80%
Metal CoordinationEthanol/WaterNone, ambientN/A

Basic: How is NMR spectroscopy employed to confirm the structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Key signals include:
    • Pyridine ring protons : Downfield shifts (~8.0–8.5 ppm) due to electron-withdrawing trifluoromethyl groups .
    • Hydrazide NH : Broad singlet at ~10–11 ppm (exchangeable with D2O) .
    • Trifluoromethyl groups : 19F NMR peaks at ~-60 to -65 ppm .
  • Structural ambiguity resolution : For geometric isomers (E/Z), NOESY or COSY can differentiate spatial arrangements of substituents .

Advanced: How can reaction conditions be optimized to address low yields in trifluoromethyl-substituted carbohydrazide synthesis?

Methodological Answer:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of fluorinated intermediates but may require stringent drying .
  • Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve nucleophilic substitution efficiency in biphasic systems .
  • Temperature control : Slow addition of reagents at 0–5°C minimizes side reactions (e.g., hydrolysis of trifluoromethyl groups) .

Advanced: How do fluorinated substituents influence the compound’s physicochemical and bioactive properties?

Methodological Answer:

  • Lipophilicity : Trifluoromethyl groups increase logP values, enhancing membrane permeability in antimicrobial assays .
  • Electron effects : Strong electron-withdrawing effects stabilize the pyridine ring, altering redox behavior in corrosion inhibition studies .
  • Bioactivity trade-offs : While fluorination improves antibacterial potency, it may reduce solubility, necessitating formulation adjustments (e.g., co-solvents) .

Advanced: What strategies resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Standardized assays : Use CLSI/MIC guidelines for antimicrobial studies to minimize variability in bacterial strains and inoculum size .
  • Structural validation : Confirm purity via HPLC-MS and crystallography (e.g., single-crystal X-ray for hydrazone derivatives) .
  • Computational modeling : DFT calculations predict reactive sites (e.g., Fukui indices) to correlate electronic structure with bioactivity .

Basic: What analytical techniques are critical for purity assessment?

Methodological Answer:

  • HPLC-MS : Detects impurities (<0.5%) and confirms molecular ion peaks (e.g., [M+H]+ for C₁₃H₁₀F₆N₄O₂ at m/z 368.08) .
  • Elemental analysis : Validate C/H/N/F content within ±0.3% of theoretical values .
  • Melting point : Sharp melting ranges (±2°C) indicate high crystallinity .

Advanced: How can computational methods enhance understanding of reactivity or bioactivity?

Methodological Answer:

  • Molecular docking : Predict binding affinity to microbial targets (e.g., dihydrofolate reductase for antifungals) .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to explain corrosion inhibition mechanisms on metal surfaces .
  • MD simulations : Model interactions with lipid bilayers to optimize pharmacokinetic properties .

Basic: How to design dose-response experiments for antimicrobial evaluation?

Methodological Answer:

  • MIC determination : Use broth microdilution (CLSI M07-A10) with concentrations ranging from 0.5–128 µg/mL against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Control groups : Include standard antibiotics (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v) .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Purification : Column chromatography is labor-intensive; switch to recrystallization (ethanol/water) for gram-scale batches .
  • Fluorinated byproducts : Monitor for defluorination products (e.g., HF) using ion-selective electrodes .

Advanced: How to correlate structural modifications with bioactivity trends?

Methodological Answer:

  • SAR studies : Systematically vary substituents (e.g., 4-methoxy vs. 4-methyl in hydrazones) and compare MIC values .
  • QSAR models : Use Hammett constants (σ) of substituents to predict log(1/MIC) relationships .

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